![molecular formula C17H15ClN2O2 B2893172 (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1904637-21-3](/img/structure/B2893172.png)
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one, also known as CPYPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Antimicrobial Activities
Research indicates that azetidinone derivatives possess significant antimicrobial properties. For instance, a study on the synthesis, characterization, and antimicrobial activity of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives demonstrated these compounds' effectiveness against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Shah et al., 2014).
Anticancer Properties
Compounds incorporating pyridine and azetidinone structures have been evaluated for their anticancer activity. A notable study investigated new 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer efficacy, with some compounds showing significant potential against cancer cell lines, indicating the broader relevance of such chemical structures in cancer research (Katariya et al., 2021).
Neuropharmacological Potential
Research on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has unveiled potential antidepressant and nootropic (cognitive-enhancing) activities. This highlights the chemical backbone's significance in exploring new treatments for central nervous system disorders (Thomas et al., 2016).
Hypocholesteremic Effects
A study on the dehydrative metabolites of a related compound revealed hypocholesteremic activity in rats, suggesting potential applications in managing cholesterol levels. This research underscores the importance of these chemical structures in metabolic disorder studies (Kokosa et al., 1978).
Molecular Docking and Structural Analysis
Further research involving Pd (II) complexes of bidentate chalcone ligands, including pyridinyl-prop-2-en-1-one derivatives, has provided insights into their antimicrobial, antioxidant, and anticancer activities through detailed molecular docking and structural analysis. These studies enhance our understanding of the molecular interactions that govern the biological activities of such compounds (Gaber et al., 2018).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-16-6-2-1-4-13(16)7-8-17(21)20-11-15(12-20)22-14-5-3-9-19-10-14/h1-10,15H,11-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBKWMUGATCFC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one |
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